molecular formula C15H11FO4 B309856 Methyl 2-[(3-fluorobenzoyl)oxy]benzoate

Methyl 2-[(3-fluorobenzoyl)oxy]benzoate

Cat. No.: B309856
M. Wt: 274.24 g/mol
InChI Key: LBQQEFBMVKEJPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(3-fluorobenzoyl)oxy]benzoate is an ester derivative of benzoic acid featuring a 3-fluorobenzoyloxy substituent at the ortho position of the benzene ring. This compound is of interest in organic synthesis, particularly in the development of enzyme-mimetic systems and pesticide intermediates. Its structure combines a fluorine atom, which enhances electronic and steric properties, with ester functionalities that influence reactivity and hydrolytic stability .

Properties

Molecular Formula

C15H11FO4

Molecular Weight

274.24 g/mol

IUPAC Name

methyl 2-(3-fluorobenzoyl)oxybenzoate

InChI

InChI=1S/C15H11FO4/c1-19-15(18)12-7-2-3-8-13(12)20-14(17)10-5-4-6-11(16)9-10/h2-9H,1H3

InChI Key

LBQQEFBMVKEJPL-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1OC(=O)C2=CC(=CC=C2)F

Canonical SMILES

COC(=O)C1=CC=CC=C1OC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to analogues with variations in substituent groups, fluorine positioning, and ester linkages. Key examples include:

Table 1: Structural and Electronic Comparison
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Methyl 2-[(3-fluorobenzoyl)oxy]benzoate 3-fluorobenzoyloxy at C2 C₁₅H₁₁FO₅ 290.25 Enzyme-mimetic hydrolysis studies
Methyl 2-((4-fluorobenzyl)oxy)benzoate 4-fluorobenzyloxy at C2 C₁₅H₁₃FO₃ 260.26 Higher hydrolytic stability
Methyl 2-(((trifluoromethyl)sulfonyl)oxy)benzoate Trifluoromethanesulfonyloxy at C2 C₉H₇F₃O₅S 284.21 Electrophilic arylating agent
Methyl 4-fluoro-2-methoxybenzoate Methoxy at C2, fluoro at C4 C₉H₉FO₃ 184.17 Pesticide intermediate
2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride 3-fluorobenzyloxy, methoxy, Cl C₁₅H₁₂ClFO₃ 294.71 Reactive intermediate in synthesis

Reactivity and Functional Group Influence

  • Hydrolysis Behavior: this compound undergoes hydrolysis via a proposed mechanism involving nucleophilic attack at the ester carbonyl group, similar to 2-hydroxy-3-(methoxycarbonyl)benzoic acid derivatives . The 3-fluorobenzoyl group enhances electron-withdrawing effects, accelerating hydrolysis compared to non-fluorinated analogues.
  • Electronic Effects : Fluorine at the meta position (3-F) increases the electrophilicity of the ester carbonyl compared to para-substituted analogues (e.g., 4-fluorobenzyloxy derivatives), which exhibit slower hydrolysis rates due to reduced inductive effects .
  • Synthetic Utility : Unlike trifluoromethanesulfonyloxy derivatives (e.g., Methyl 2-(((trifluoromethyl)sulfonyl)oxy)benzoate), which are used in Pd-catalyzed cross-coupling reactions , the 3-fluorobenzoyloxy variant is more suited for enzymatic or acid-catalyzed transformations.

Spectroscopic and Analytical Data

Key NMR and MS characteristics distinguish these compounds:

  • ¹H-NMR : The 3-fluorobenzoyloxy group in the target compound shows aromatic proton splitting at δ 7.2–8.1 ppm, distinct from the singlet of trifluoromethanesulfonyloxy derivatives (δ 8.3 ppm) .
  • Mass Spectrometry : this compound exhibits a molecular ion peak at m/z 290.25 ([M+H]⁺), while Methyl 2-((4-fluorobenzyl)oxy)benzoate shows m/z 260.26 ([M+H]⁺) .

Q & A

Q. What are the standard synthetic routes for Methyl 2-[(3-fluorobenzoyl)oxy]benzoate?

The synthesis typically involves a two-step process:

Esterification : React 2-hydroxybenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form methyl 2-hydroxybenzoate.

Acylation : Treat the intermediate with 3-fluorobenzoyl chloride in the presence of a base (e.g., DIPEA) to introduce the 3-fluorobenzoyloxy group .
Key Conditions : Reactions are conducted under reflux (60–80°C) with anhydrous solvents. Yields vary (35–89%) depending on stoichiometry and purification methods .

Q. How is this compound characterized structurally?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions. For example, the 3-fluorobenzoyl group shows distinct aromatic proton splitting (δ 7.2–8.1 ppm) and carbonyl signals (δ 168–170 ppm) .
  • X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond angles and torsional strain in the benzoyloxy linkage .
  • IR Spectroscopy : Confirms ester (C=O at ~1720 cm⁻¹) and aromatic C-F bonds (1100–1250 cm⁻¹) .

Q. What purification techniques are effective for this compound?

  • Column Chromatography : Silica gel with gradients of ethyl acetate/hexane (e.g., 1–20% EtOAc) removes byproducts. Mixed fractions may require re-purification .
  • Recrystallization : Use polar aprotic solvents (e.g., DMSO) to isolate high-purity crystals .

Advanced Research Questions

Q. How can researchers address low yields in the acylation step?

  • Optimize Stoichiometry : Increase equivalents of 3-fluorobenzoyl chloride (1.2–1.5 equiv.) to drive the reaction.
  • Catalyst Screening : Test alternatives to DIPEA, such as DMAP, to enhance nucleophilic attack efficiency.
  • Side Reaction Mitigation : Monitor for hydrolysis of the benzoyl chloride by maintaining anhydrous conditions .

Q. How do structural analogs of this compound compare in reactivity and bioactivity?

Compound Key Modifications Impact
Methyl 2-(3-chloro-4-fluorobenzoyl)benzoateCl substituent at C4Increased electrophilicity; enhanced enzyme inhibition
Methyl 2-(3-bromo-4-fluorobenzoyl)benzoateBr substituent at C3Higher molecular weight; altered pharmacokinetics
Note : Fluorine’s electron-withdrawing effect stabilizes the acyloxy group, while halogens influence binding affinity .

Q. What computational tools aid in analyzing its crystal structure and packing?

  • Mercury CSD : Visualizes intermolecular interactions (e.g., π-π stacking) and void spaces in the lattice .
  • SHELXL : Refines high-resolution data, resolving disorder in the fluorobenzoyl group .
  • ORTEP-3 : Generates thermal ellipsoid plots to assess atomic displacement parameters .

Q. How should spectral data discrepancies (e.g., NMR shifts) be resolved?

  • Cross-Validation : Compare experimental NMR with DFT-calculated shifts (e.g., using Gaussian09).
  • Crystallographic Validation : Resolve ambiguous proton environments via X-ray diffraction .
  • Dynamic Effects : Consider temperature-dependent conformational changes in solution-phase NMR .

Q. What methodologies assess its potential biological activity?

  • Enzyme Assays : Test inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) due to structural similarity to NSAID scaffolds .
  • Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases).
  • ADMET Profiling : Evaluate solubility (LogP ~2.8) and metabolic stability using in vitro hepatocyte models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.